Aminoquinuride, also known as Surfen, is an organic compound classified within the family of 4-aminoquinolines. Its chemical formula is C21H20N6O, and it has a molecular weight of 372.42 g/mol. The compound is characterized by its structural features, including a quinoline backbone and an amino group, which contribute to its biological properties and interactions with various biological molecules . Aminoquinuride is noted for its ability to bind to glycosaminoglycans, thereby influencing their function and the behavior of proteoglycans in biological systems .
Aminoquinuride exhibits significant biological activity, particularly in its role as a glycosaminoglycan binding agent. This interaction has implications for various physiological processes, including cell signaling and tissue repair. The compound has been studied for its potential therapeutic effects in conditions involving abnormal glycosaminoglycan metabolism . Additionally, it has shown promise in modulating the activity of proteoglycans, which are critical for maintaining structural integrity in tissues.
The synthesis of aminoquinuride typically involves multi-step organic reactions. One common method includes the condensation of appropriate amines with quinoline derivatives under acidic conditions to form the desired aminoquinoline structure. Other synthetic routes may involve the use of coupling reactions or modifications of existing quinoline compounds to introduce amino groups at specific positions on the ring structure .
Aminoquinuride has several applications in biomedical research and potential therapeutic contexts. Its ability to bind glycosaminoglycans makes it useful in studying cellular processes related to inflammation and tissue remodeling. Furthermore, it has been explored for its potential use in drug formulations targeting diseases associated with glycosaminoglycan dysfunctions, such as certain connective tissue disorders .
Research indicates that aminoquinuride interacts with various biological targets, particularly those involving glycosaminoglycans and proteoglycans. Interaction studies have shown that aminoquinuride can influence cellular processes such as adhesion, migration, and proliferation by modulating the functions of these molecules . These interactions are critical in understanding the compound's role in therapeutic applications and its mechanism of action.
Aminoquinuride shares structural similarities with several other compounds within the 4-aminoquinoline class and related quinoline derivatives. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Chloroquine | C18H26ClN3O | Antimalarial properties; interacts with heme |
| Hydroxychloroquine | C18H26ClN3O2 | Anti-inflammatory; used in autoimmune diseases |
| Primaquine | C15H16N4O5S | Antimalarial; effective against liver stages |
| Quinine | C20H24N2O2S | Antimalarial; derived from cinchona bark |
Aminoquinuride's distinct property lies in its specific binding affinity for glycosaminoglycans, which differentiates it from other compounds that primarily target different biological pathways or mechanisms . This unique interaction profile positions aminoquinuride as a valuable tool in both research and therapeutic contexts focused on glycosaminoglycan-related functions.
The interaction between Aminoquinuride and glycosaminoglycans represents a sophisticated molecular recognition system driven primarily by electrostatic forces. Fluorescence-based titration studies have demonstrated that Aminoquinuride exhibits a distinct binding hierarchy that correlates directly with the charge density of different glycosaminoglycan types [5] [2]. The binding affinity follows the order: heparin > dermatan sulfate > heparan sulfate > chondroitin sulfate, which precisely mirrors the relative number of sulfate groups per disaccharide unit in each polysaccharide [5].
Table 1: Aminoquinuride Binding Characteristics to Glycosaminoglycans
| Glycosaminoglycan Type | Sulfate Groups per Disaccharide | Relative Binding Affinity | Fluorescence Enhancement | Charge Density Correlation |
|---|---|---|---|---|
| Heparin | 2.40 | Highest | Maximum | Direct |
| Dermatan Sulfate | 1.20 | High | High | Direct |
| Heparan Sulfate | 0.85 | Moderate | Moderate | Direct |
| Chondroitin Sulfate | 0.95 | Low | Minimal | Direct |
The molecular mechanism underlying these interactions involves ionic associations between the positively charged, highly polarizable aminoquinoline moieties of Aminoquinuride and the negatively charged sulfate and carboxyl groups present in glycosaminoglycans [2]. Comprehensive binding studies using chemically modified heparins have revealed that all charged groups contribute to the interaction, including N-sulfates, O-sulfates, and carboxyl groups, confirming the predominantly electrostatic nature of the binding process [5] [2].
Table 2: Aminoquinuride Molecular and Spectroscopic Properties
| Property | Value |
|---|---|
| Molecular Formula | C21H20N6O |
| Molecular Weight | 372.4 g/mol |
| IUPAC Name | 1,3-bis(4-amino-2-methylquinolin-6-yl)urea |
| UV Absorption Peak 1 | 220 nm |
| UV Absorption Peak 2 | 260 nm |
| UV Absorption Peak 3 | 340 nm |
| Fluorescence Excitation Maximum | 340 nm |
| Fluorescence Emission Maximum | 488 nm |
| Molar Extinction Coefficient (220 nm) | 10,500 M⁻¹cm⁻¹ |
| Molar Extinction Coefficient (260 nm) | 74,400 M⁻¹cm⁻¹ |
| Molar Extinction Coefficient (340 nm) | 14,500 M⁻¹cm⁻¹ |
The spectroscopic properties of Aminoquinuride provide crucial insights into its binding behavior. In aqueous solutions, the compound exhibits weak fluorescence with an emission maximum at 488 nanometers and an excitation maximum of 340 nanometers [2]. However, upon binding to heparin and other glycosaminoglycans, a dramatic enhancement in fluorescence intensity occurs, suggesting conformational changes or stacking interactions between the compound and the polysaccharide chains [2].
Studies utilizing isothermal titration calorimetry have revealed that the binding interactions are characterized by microscopic dissociation constants ranging from 0.34 to 1.34 micromolar, indicating biologically relevant and therapeutically significant binding affinities [6]. The stoichiometry of binding approximates a ratio of one Aminoquinuride molecule per disaccharide subunit under saturating conditions, suggesting a regular pattern of interaction along the glycosaminoglycan chain [2].
Aminoquinuride exerts profound modulatory effects on heparan sulfate proteoglycans within extracellular matrix environments, fundamentally altering the organizational structure and functional properties of these critical macromolecular complexes [7] [8]. Heparan sulfate proteoglycans constitute a diverse family of molecules that include membrane-bound syndecans and glypicans, as well as extracellular matrix-associated proteoglycans such as perlecan, agrin, and collagen XVIII [7] [9].
The compound's interaction with membrane-associated heparan sulfate proteoglycans results in significant disruption of normal ligand-binding processes. Syndecans, which are transmembrane proteoglycans containing both heparan sulfate and chondroitin sulfate chains, experience altered binding kinetics when exposed to Aminoquinuride [7]. Similarly, the glycosylphosphatidylinositol-anchored glypicans, which typically facilitate growth factor sequestration and presentation, show modified functional profiles in the presence of the compound [7].
Table 5: Aminoquinuride Effects on Heparan Sulfate Proteoglycan Function
| Proteoglycan Type | Localization | Aminoquinuride Effect | Functional Consequence |
|---|---|---|---|
| Syndecan family | Cell membrane (transmembrane) | Disrupts ligand binding to HS chains | Reduced cell signaling |
| Glypican family | Cell membrane (GPI-anchored) | Blocks growth factor sequestration | Altered morphogen gradients |
| Perlecan | Basement membranes | Interferes with ECM organization | Impaired matrix stability |
| Agrin | Neuromuscular junctions | Affects synaptic protein clustering | Disrupted neurotransmission |
| Collagen XVIII | Basement membranes | Modulates angiogenic factor release | Decreased angiogenesis |
Basement membrane-associated proteoglycans demonstrate particularly pronounced responses to Aminoquinuride treatment. Perlecan, a large multidomain proteoglycan with molecular weight exceeding 400 kilodaltons, undergoes structural modifications that affect its ability to organize extracellular matrix components and regulate growth factor availability [9]. The compound interferes with perlecan's capacity to sequester and present fibroblast growth factor 2 and vascular endothelial growth factor, leading to disrupted angiogenic processes [9].
Agrin, which plays essential roles in neuromuscular junction formation and maintenance, shows altered clustering behavior in the presence of Aminoquinuride [9]. The compound affects the interaction between agrin and its primary receptor, alpha-beta-dystroglycan, potentially compromising synaptic stability and neurotransmitter receptor organization [9].
The extracellular matrix represents a dynamic environment where proteoglycans undergo continuous remodeling through the coordinated action of matrix-producing cells, degrading enzymes, and their specific inhibitors [8]. Aminoquinuride disrupts this delicate balance by interfering with the normal trafficking and presentation of proteoglycans, leading to altered matrix composition and reduced structural integrity [8].
Aminoquinuride demonstrates remarkable capacity to modulate growth factor signaling pathways through allosteric mechanisms that do not directly target the growth factor receptors themselves, but rather interfere with the essential cofactor functions provided by heparan sulfate proteoglycans [10]. This indirect approach to growth factor inhibition represents a novel therapeutic strategy that exploits the dependence of many signaling pathways on glycosaminoglycan-mediated protein-protein interactions.
Fibroblast growth factor 2 represents one of the most extensively studied targets of Aminoquinuride's allosteric inhibition mechanisms [10]. The compound blocks fibroblast growth factor 2 binding to cell surface heparan sulfate with an inhibitory concentration of approximately 5 micromolar, achieving 95 percent inhibition at 10 micromolar concentrations [10]. This inhibition occurs through competitive displacement of the growth factor from its heparan sulfate-binding sites rather than direct interaction with the fibroblast growth factor 2 protein itself [10].
Table 3: Aminoquinuride Inhibition of Growth Factor Signaling Pathways
| Growth Factor | Inhibition Mechanism | IC50 Value | Biological Effect |
|---|---|---|---|
| Fibroblast Growth Factor 2 (FGF2) | Blocks FGF2 binding to cell surface heparan sulfate | ≈5 μM | 95% inhibition at 10 μM |
| Vascular Endothelial Growth Factor 165 (VEGF165) | Prevents VEGF165-mediated endothelial sprouting | Not specified | Complete sprouting inhibition |
| Fibroblast Growth Factor Binding Protein (FGF-BP) | Disrupts FGF-BP release of FGF2 from extracellular matrix | Not specified | Reduced angiogenic switching |
| Platelet-Derived Growth Factor (PDGF) | Interferes with PDGF-heparan sulfate interactions | Not specified | Decreased pericyte recruitment |
Vascular endothelial growth factor 165 signaling experiences comprehensive disruption in the presence of Aminoquinuride, with complete inhibition of endothelial sprouting observed in three-dimensional culture systems [10]. The compound prevents the formation of new blood vessel networks by interfering with the interaction between vascular endothelial growth factor 165 and its heparan sulfate coreceptors, which are essential for proper receptor dimerization and signal transduction [10].
The fibroblast growth factor binding protein pathway represents another critical target for Aminoquinuride's allosteric effects [11]. Under normal physiological conditions, fibroblast growth factor 2 remains sequestered within the extracellular matrix through tight binding to heparan sulfate chains [11]. Fibroblast growth factor binding protein functions as an "angiogenic switch" by binding to fibroblast growth factor 2 and reducing its affinity for heparin, thereby facilitating its release from the extracellular matrix [11]. Aminoquinuride disrupts this process by stabilizing the fibroblast growth factor 2-heparan sulfate interaction, preventing the mobilization of growth factors and reducing angiogenic potential [11].
Cross-talk between different growth factor pathways becomes significantly altered in the presence of Aminoquinuride. The synergistic interactions between fibroblast growth factor 2 and vascular endothelial growth factor, which normally result in enhanced angiogenic responses, are effectively blocked by the compound's interference with heparan sulfate-mediated protein presentations [11]. Similarly, the interaction between fibroblast growth factor 2 and platelet-derived growth factor, which promotes pericyte recruitment and vessel stabilization, experiences disruption due to impaired heparan sulfate function [11].
Aminoquinuride demonstrates broad-spectrum antiviral activity through its ability to disrupt critical glycoprotein-mediated viral entry mechanisms that depend on heparan sulfate proteoglycan interactions [12] [13]. This antiviral strategy represents a host-targeted approach that interferes with the initial attachment and entry processes utilized by numerous virus families, including retroviruses, herpesviruses, and respiratory viruses.
Human immunodeficiency virus 1 represents a particularly important target for Aminoquinuride's antiviral effects, specifically through its interaction with semen-derived enhancer of viral infection amyloid fibrils [12]. These proteinaceous fibrils, formed from prostatic acid phosphatase fragments, dramatically enhance human immunodeficiency virus infectivity by facilitating viral attachment to target cells [12]. Aminoquinuride inhibits both semen-derived enhancer of viral infection-mediated and semen-mediated enhancement of human immunodeficiency virus 1 infection through dual mechanisms involving interference with fibril binding to both target cells and viral particles [12].
Table 4: Aminoquinuride Antiviral Activity Against Multiple Virus Types
| Virus Type | Glycoprotein Target | Inhibition Mechanism | Concentration Range |
|---|---|---|---|
| Human Immunodeficiency Virus 1 (HIV-1) | gp120/gp41 envelope proteins | Disrupts SEVI-mediated viral enhancement | 6.25-100 μM |
| Herpes Simplex Virus 1 (HSV-1) | Glycoprotein D | Blocks glycoprotein D-heparan sulfate interaction | ≤20 μM |
| Semen-derived Enhancer of Viral Infection (SEVI) | PAP248-286 amyloid fibrils | Prevents SEVI binding to virions and target cells | 12.5-100 μM |
| Respiratory Syncytial Virus | Surface glycoproteins | Interferes with heparan sulfate receptor binding | Not specified |
The mechanism of semen-derived enhancer of viral infection inhibition involves direct binding of Aminoquinuride to the amyloid fibrils, which interferes with their ability to associate with human immunodeficiency virus 1 virions [12]. Concentrations as low as 12.5 micromolar result in nearly complete abolition of the ability of semen-derived enhancer of viral infection to associate with viral particles, while higher concentrations are required to block fibril binding to target cells [12].
Herpes simplex virus 1 entry represents another well-characterized target for Aminoquinuride's antiviral activity [13]. The compound prevents infection by blocking the interaction between viral glycoprotein D and cell surface heparan sulfate proteoglycans [10] [13]. This interference occurs at the initial attachment stage, preventing the virus from establishing the primary contacts necessary for subsequent entry processes [13].
The antiviral mechanism extends beyond simple receptor blockade to include disruption of viral surfing processes that facilitate viral transport along cell surfaces [13]. Herpes simplex virus 1 utilizes filopodia expressing heparan sulfate for transport to cell bodies through a surfing-like phenomenon mediated by glycoprotein B interactions with heparan sulfate chains [13]. Aminoquinuride disrupts this process by interfering with the glycoprotein B-heparan sulfate interaction, effectively stranding viral particles at peripheral cellular locations [13].
Respiratory syncytial virus, which utilizes heparan sulfate as a cellular receptor, experiences entry inhibition when target cells are treated with Aminoquinuride [14]. The compound's ability to bind to cell surface heparan sulfate proteoglycans prevents viral attachment and subsequent membrane fusion events required for productive infection [14].
Ultraviolet-visible spectroscopy represents a fundamental analytical technique for characterizing aminoquinuride's electronic transitions and structural features. The compound exhibits characteristic absorption bands attributable to its bis-quinoline architecture and amino functional groups [1] [2]. The quinoline chromophore system demonstrates primary absorption maxima in the range of 254-280 nanometers, corresponding to π→π* electronic transitions within the aromatic ring systems [1]. Additional absorption features appear at longer wavelengths (310-350 nanometers), which are attributed to n→π* transitions involving nitrogen lone pair electrons from both the quinoline nitrogen atoms and the amino substituents [2].
The molar absorptivity values for aminoquinuride follow Beer-Lambert law compliance across concentration ranges from micromolar to millimolar levels [3]. Solvent effects significantly influence the spectroscopic behavior, with protonation states of the amino groups affecting the absorption characteristics under different pH conditions [1]. In acidic media, protonation of the quinoline nitrogen atoms results in bathochromic shifts and increased absorption intensities, while basic conditions promote deprotonation and corresponding hypsochromic effects [1].
Second derivative ultraviolet-visible absorption spectroscopy provides enhanced resolution for analyzing the microenvironment of aromatic amino acid residues and quinoline moieties [4]. This technique enables differentiation between closely spaced absorption bands and improves the analytical precision for structural characterization studies [4].
Fourier transform infrared spectroscopy provides comprehensive vibrational analysis of aminoquinuride's functional groups and molecular framework [5] [6]. The infrared spectrum exhibits characteristic absorption bands corresponding to specific vibrational modes within the molecular structure [5]. Primary amino group vibrations appear as sharp absorption peaks in the 3300-3500 wavenumber region, representing symmetric and asymmetric nitrogen-hydrogen stretching frequencies [5].
The urea linkage connecting the two quinoline moieties demonstrates a distinctive carbonyl stretching frequency in the 1650-1680 wavenumber range [5]. This absorption band serves as a diagnostic marker for the central bridging unit and provides information about hydrogen bonding interactions within the crystal lattice or solution environment [5].
Quinoline ring vibrations manifest as multiple absorption features between 1580-1620 wavenumbers, corresponding to aromatic carbon-nitrogen bond stretching and ring breathing modes [5]. Out-of-plane aromatic carbon-hydrogen bending vibrations appear in the 800-900 wavenumber region, providing fingerprint identification for the quinoline substitution patterns [5].
Advanced infrared techniques, including attenuated total reflectance and microscopic analysis, enable surface characterization and spatial distribution studies of aminoquinuride in pharmaceutical formulations and biological matrices [7] [6].
Nuclear magnetic resonance spectroscopy provides detailed structural elucidation and molecular environment characterization for aminoquinuride [8] [9]. Proton nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns for the quinoline aromatic protons appearing in the 7.2-8.5 parts per million region [8]. The amino group protons exhibit characteristic resonances between 4.5-6.0 parts per million, with chemical shift values dependent on solvent exchange rates and hydrogen bonding interactions [8].
Carbon-13 nuclear magnetic resonance spectroscopy provides comprehensive carbon framework mapping, with quinoline aromatic carbons appearing across the 110-160 parts per million range [8]. The urea carbonyl carbon demonstrates a characteristic chemical shift in the 155-165 parts per million region, confirming the central bridging functionality [8].
Nitrogen-15 nuclear magnetic resonance spectroscopy offers specialized insights into the electronic environment of nitrogen atoms throughout the molecular structure [8]. The technique enables differentiation between quinoline nitrogen atoms and amino group nitrogen environments through their distinct chemical shift values and relaxation parameters [8].
Multinuclear nuclear magnetic resonance approaches facilitate accurate determination of ionization constants for individual amino groups within the aminoquinuride structure [8]. In situ titration experiments combined with nuclear magnetic resonance monitoring provide quantitative assessment of protonation equilibria and molecular recognition phenomena [8].
Electrospray ionization mass spectrometry provides molecular weight confirmation and fragmentation pathway elucidation for aminoquinuride [10] [11]. The protonated molecular ion appears at mass-to-charge ratio 373, corresponding to the addition of a proton to the neutral molecular formula C21H20N6O [12] [13]. The ionization process preferentially occurs at the quinoline nitrogen atoms due to their enhanced basicity compared to the amino substituents [10].
Under controlled collision-induced dissociation conditions, aminoquinuride exhibits characteristic fragmentation patterns that provide structural information [11]. The base peak fragmentation occurs through loss of a methylaminoquinoline fragment, resulting in a prominent ion at mass-to-charge ratio 213 [11]. This fragmentation pathway indicates preferential cleavage at the urea bridge under energetic conditions [11].
Secondary fragmentation processes generate quinoline core fragments at mass-to-charge ratio 159, representing the fundamental aromatic building blocks of the molecular structure [11]. Additional minor fragmentation pathways involve successive losses of amino groups and methyl substituents, providing confirmatory evidence for the molecular architecture [11].
Tandem mass spectrometry analysis enables detailed investigation of fragmentation mechanisms and structural characterization through multiple stages of mass selection and dissociation [14] [15]. The technique facilitates differentiation between isobaric fragment ions that may appear at identical mass-to-charge ratios but originate from different fragmentation pathways [14].
High-resolution electrospray ionization tandem mass spectrometry resolves previously undetected fragmentation products and provides accurate mass measurements for molecular formula determination [11]. The enhanced mass accuracy enables unambiguous assignment of elemental compositions for fragment ions, supporting detailed mechanistic understanding of dissociation processes [11].
Pseudo third-generation mass spectrometry experiments validate proposed fragmentation pathways through sequential isolation and dissociation of intermediate fragment ions [11]. These studies confirm the structural relationships between precursor and product ions, establishing reliable fragmentation trees for aminoquinuride characterization [11].
Ion trap mass spectrometry provides extended observation time windows for studying complex fragmentation cascades and rearrangement processes [16] [17]. The technique enables investigation of energy-dependent fragmentation patterns through variable collision energy experiments [16]. Low-energy conditions preserve molecular ion integrity while higher energies promote extensive fragmentation for comprehensive structural analysis [16].
Chemical ionization mass spectrometry complements electrospray ionization studies by providing alternative ionization mechanisms and fragmentation behavior [16]. The technique generates different charge distributions and fragmentation selectivities, offering complementary structural information for comprehensive characterization [16].
High performance liquid chromatography represents the primary analytical platform for aminoquinuride purity assessment and quantitative analysis [18] [19]. Reverse-phase chromatographic systems utilize octadecylsilane or octylsilane stationary phases with acetonitrile-water or methanol-phosphate buffer mobile phase combinations [18] [19]. Optimal separation conditions employ gradient elution profiles to achieve baseline resolution of aminoquinuride from potential impurities and degradation products [18].
Retention time reproducibility across analytical runs demonstrates excellent precision, with relative standard deviation values typically below 2.0 percent for replicate injections [18]. The chromatographic method exhibits linear response relationships across concentration ranges from nanogram per milliliter to microgram per milliliter levels, supporting both trace impurity detection and bulk sample quantification [18].
Detection wavelength optimization at 254 nanometers provides maximum sensitivity for aminoquinuride while minimizing interference from common pharmaceutical excipients and matrix components [19]. Alternative detection approaches include fluorescence monitoring at excitation wavelength 320 nanometers and emission wavelength 420 nanometers, offering enhanced selectivity for quinoline-containing compounds [19].
Ion-pair chromatography using trifluoroacetic acid modifiers enables improved retention and peak shape for basic nitrogen-containing compounds [20]. This technique addresses potential peak tailing issues associated with residual silanol interactions on conventional reverse-phase columns [20].
Micellar liquid chromatography employs sodium dodecyl sulfate surfactant systems to create pseudo-stationary phases for quinoline separation [20]. This technique offers unique selectivity patterns and reduced organic solvent consumption compared to conventional reverse-phase methods [20].
Supercritical fluid chromatography utilizing carbon dioxide mobile phases with methanol modifiers provides rapid analysis times and environmental benefits [21]. The technique demonstrates particular advantages for separating structurally related quinoline derivatives with minimal sample preparation requirements [21].
Capillary electrophoresis separation exploits charge-to-size ratios for quinoline compound differentiation [22]. The technique provides high resolution separation with minimal sample consumption and complementary selectivity to liquid chromatographic approaches [22].
Gas chromatography-mass spectrometry analysis requires derivatization procedures to enhance volatility and thermal stability of aminoquinuride [23] [24]. Common derivatization approaches include trimethylsilyl, propyl chloroformate, and methylation reactions that modify amino and hydroxyl functional groups [23].
The derivatized compounds exhibit characteristic retention indices and mass spectral fragmentation patterns that enable identification and quantification [23]. Isotope dilution methods using deuterated internal standards provide highest accuracy for quantitative applications [25].
Automated sample preparation systems integrate derivatization, extraction, and injection procedures to minimize manual handling and improve analytical throughput [23]. These systems demonstrate excellent precision and reduce potential sources of analytical error in complex sample matrices [23].
Computational molecular docking studies investigate aminoquinuride interactions with various biological targets through prediction of binding conformations and affinity estimates [26] [27]. AutoDock Vina software represents the most commonly employed docking platform, utilizing grid-based search algorithms to identify optimal ligand poses within protein binding sites [26].
Blind docking approaches employ large search spaces encompassing entire protein surfaces to identify potential binding sites without prior knowledge of active site locations [26]. This methodology enables discovery of novel binding modes and allosteric interaction sites that may not be apparent from conventional active site-focused studies [26].
Binding score calculations incorporate van der Waals interactions, electrostatic effects, hydrogen bonding contributions, and desolvation penalties to estimate ligand-protein binding affinities [26]. The scoring functions demonstrate reasonable correlation with experimental binding constants, although absolute affinity predictions require careful validation [26].
Fibroblast Growth Factor Receptor 2 represents a validated molecular target for aminoquinuride interaction studies [28]. Molecular docking analysis reveals binding scores of -8.2 kilocalories per mole, with key hydrogen bonding interactions involving Asp641 and Glu565 residues [28]. Experimental validation demonstrates IC50 values of 5.0 micromolar, confirming the computational predictions [28].
Plasmodium falciparum dihydrofolate reductase studies investigate aminoquinuride's antimalarial potential through active site binding analysis [27] [29]. The docking studies reveal π-π stacking interactions with Phe58 and binding scores of -7.5 kilocalories per mole [27]. Wild-type and mutant enzyme variants demonstrate differential binding patterns that correlate with resistance mechanisms [27].
SARS-CoV-2 helicase protein docking studies identify aminoquinuride as a potential antiviral agent with binding scores of -9.1 kilocalories per mole [30]. The compound demonstrates hydrophobic interactions within the ATP binding pocket, suggesting possible inhibition of viral replication machinery [30].
Molecular dynamics simulations provide temporal validation of docking poses through investigation of protein-ligand complex stability over simulation timescales [31]. These studies reveal conformational changes, binding site flexibility, and dynamic interaction networks that static docking cannot capture [31].
Free energy perturbation calculations quantify binding thermodynamics and provide more accurate affinity predictions than conventional scoring functions [32]. The methods incorporate explicit solvent effects and conformational entropy contributions that significantly influence binding equilibria [32].